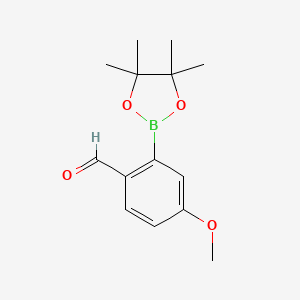
Dichloroethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroethylsilane, also known as ethyldichlorosilane, is an organosilicon compound with the chemical formula C2H6Cl2Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity and is commonly used in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloroethylsilane is typically synthesized through the reaction of ethylene with silicon tetrachloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, usually between 250°C and 300°C . The process can be represented by the following chemical equation: [ \text{C}_2\text{H}_4 + \text{SiCl}_4 \xrightarrow{\text{Cu}} \text{C}_2\text{H}_6\text{Cl}_2\text{Si} ]
Industrial Production Methods: The industrial production of this compound involves the Müller-Rochow process, where silicon is reacted with chloromethane in the presence of a copper catalyst. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Dichloroethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace one or both chlorine atoms.
Polymerization: Can form polysilanes through dehydrochlorination.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Polymerization: Catalysts such as platinum or palladium.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Ethylsilane derivatives.
Polymerization: Polysilanes.
Aplicaciones Científicas De Investigación
Dichloroethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Utilized in the development of silicon-based drug delivery systems.
Industry: Applied in the production of silicone polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of dichloroethylsilane involves its reactivity with nucleophiles and electrophiles. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups .
Comparación Con Compuestos Similares
Dichloroethylsilane is similar to other organosilicon compounds such as dichloromethylsilane and dichlorodimethylsilane. it is unique in its ability to form ethylsilane derivatives, which are valuable in specific industrial applications. Similar compounds include:
- Dichloromethylsilane (CH3SiHCl2)
- Dichlorodimethylsilane ((CH3)2SiCl2)
- Dichloromethylvinylsilane (CH2=CHSiCl2CH3) .
Propiedades
IUPAC Name |
2,2-dichloroethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Si/c3-2(4)1-5/h2H,1H2,5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYIFLQYXBNNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,4S)-2-isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B7884432.png)



![6-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884465.png)
![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)




![Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)



